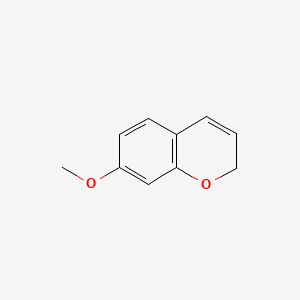

2H-1-Benzopyran, 7-methoxy-

CAS No.: 18385-89-2

Cat. No.: VC16975292

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18385-89-2 |

|---|---|

| Molecular Formula | C10H10O2 |

| Molecular Weight | 162.18 g/mol |

| IUPAC Name | 7-methoxy-2H-chromene |

| Standard InChI | InChI=1S/C10H10O2/c1-11-9-5-4-8-3-2-6-12-10(8)7-9/h2-5,7H,6H2,1H3 |

| Standard InChI Key | NHUONBBIWOAKHC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=CCO2)C=C1 |

Introduction

Chemical Profile and Structural Characteristics of 7-Methoxy-2H-1-Benzopyran Derivatives

Core Structure and Derivatives

The 2H-1-benzopyran system consists of a benzene ring fused to a pyran moiety, with the double bond positioned between C2 and C3. Substitution at the 7-position with a methoxy group confers distinct electronic and steric properties, influencing both reactivity and biological interactions. Derivatives of this scaffold vary primarily in substituents at the 2-, 3-, and 6-positions, which critically modulate their pharmacological profiles .

Table 1: Key Derivatives of 7-Methoxy-2H-1-Benzopyran

| Compound Name | Substituents | CAS Number | Molecular Formula |

|---|---|---|---|

| Precocene I | 2,2-dimethyl | 17598-02-6 | C₁₂H₁₄O₂ |

| Herniarin | 2-oxo (coumarin core) | 531-59-9 | C₁₀H₈O₃ |

| 7-Methoxy-2H-1-benzopyran-3-carboxaldehyde | 3-carboxaldehyde | 57543-39-2 | C₁₁H₁₀O₃ |

Physicochemical Properties

Precocene I, a prototypical 7-methoxy-2H-1-benzopyran derivative, exhibits a density of 1.052 g/mL at 25°C and a boiling point of 68°C at 0.1 mm Hg . Its lipophilic nature (logP ≈ 2.8) facilitates membrane permeability, while the methoxy group enhances metabolic stability compared to hydroxylated analogs. Herniarin, a coumarin derivative, displays a melting point of 144–146°C and UV absorption maxima at 254 nm and 310 nm, characteristic of the conjugated π-system .

Synthetic Approaches and Structural Modifications

Synthesis of Precocene I

Precocene I is synthesized via Friedel-Crafts alkylation of resorcinol derivatives, followed by methoxylation and dimethylation. A representative route involves:

-

Acetal Formation: Reaction of 3-bromothiophene with acetaldehyde dimethyl acetal to yield 3-(1,1-dimethoxyethyl)thiophene.

-

Cyclization: Acid-catalyzed cyclization forms the thieno[3,2-c]pyran core.

-

Methoxylation: O-Methylation using methyl iodide and potassium carbonate introduces the 7-methoxy group .

Functionalization Strategies

-

C3 Modification: Introduction of carboxaldehyde groups at C3 (e.g., 7-methoxy-2H-1-benzopyran-3-carboxaldehyde) enhances electrophilic reactivity, enabling Schiff base formation for metal complexation .

-

C2 Substitution: Dimethyl groups at C2 (precocene I) sterically hinder oxidation, improving in vivo stability .

Pharmacological Applications and Mechanisms

Anticancer Activity of Herniarin

Herniarin (7-methoxycoumarin) demonstrates potent chemopreventive effects in 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis models :

Table 2: Herniarin’s Effects on DMBA-Induced Breast Cancer in Rats

| Parameter | DMBA Group (Untreated) | Herniarin (40 mg/kg) |

|---|---|---|

| Tumor Incidence | 100% | 22% |

| Plasma HDL-C (mg/dL) | 28.4 ± 2.1 | 45.2 ± 3.8* |

| Liver HMGCoAR Activity (nmol/min/mg) | 12.7 ± 1.5 | 6.3 ± 0.9* |

| Glycolytic Enzyme (HK) Activity | 158% of control | 102% of control* |

Herniarin suppresses tumorigenesis by:

-

Modulating Lipid Metabolism: Downregulating 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCoAR) and fatty acid synthase (FASN), reducing de novo lipogenesis .

-

Inhibiting Glycolysis: Normalizing hexokinase (HK) and aldolase (AL) activities, curtailing the Warburg effect .

-

Regulating Signaling Pathways: Antagonizing PI3K/Akt/mTOR signaling and restoring liver X receptor (LXR)-α/β expression to inhibit proliferation .

CNS-Targeted Therapeutics

Allosteric modulators of G protein-coupled receptors (GPCRs) derived from 7-methoxy-2H-1-benzopyran scaffolds show promise for treating Alzheimer’s disease and schizophrenia. These compounds enhance receptor subtype selectivity while minimizing off-target effects compared to orthosteric ligands .

Biochemical and Molecular Interactions

Lipid Metabolism Modulation

Herniarin’s efficacy in breast cancer models correlates with its ability to:

-

Activate LXRs: Molecular docking reveals strong binding to LXR-α (ΔG = -9.2 kcal/mol) and LXR-β (ΔG = -8.7 kcal/mol), promoting cholesterol efflux .

-

Inhibit HMGCoAR: Competitive inhibition (Ki = 4.3 μM) reduces mevalonate pathway flux, depriving tumors of isoprenoid intermediates .

Transcriptional Regulation

In DMBA-induced rats, herniarin restores normal expression of:

-

Lipogenic Genes: Downregulates FASN and ACC1 mRNA by 62% and 58%, respectively .

-

Apoptotic Regulators: Upregulates Maf1 (3.2-fold), a suppressor of RNA polymerase III-dependent oncogene transcription .

Therapeutic Implications and Future Directions

Oncology

Herniarin’s dual targeting of lipid and glucose metabolism positions it as a promising adjuvant in breast cancer therapy. Phase I clinical trials are warranted to evaluate pharmacokinetics and safety in humans.

Neuropharmacology

The development of 7-methoxy-2H-1-benzopyran-based GPCR modulators could address unmet needs in CNS disorders, particularly those involving dopamine and serotonin receptor dysregulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume